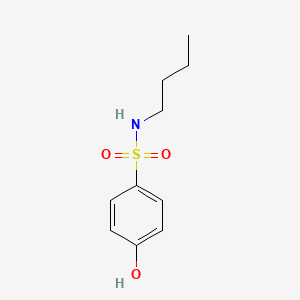

N-butyl-4-hydroxybenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-2-3-8-11-15(13,14)10-6-4-9(12)5-7-10/h4-7,11-12H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPPGSDLOGIRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294349 | |

| Record name | N-Butyl-4-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-63-2 | |

| Record name | N-Butyl-4-hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-4-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl-4-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Butyl 4 Hydroxybenzene 1 Sulfonamide and Its Analogues

Diverse Synthetic Pathways to Sulfonamide Formation

The construction of the sulfonamide functional group can be achieved through several distinct chemical transformations. These pathways offer different advantages concerning substrate scope, reaction conditions, and functional group tolerance, providing chemists with a versatile toolbox for the synthesis of N-butyl-4-hydroxybenzene-1-sulfonamide and its analogues.

Nucleophilic Substitution and Amidation Routes

The most traditional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and an amine. cbijournal.com This nucleophilic substitution reaction, a form of amidation, is a robust and generally high-yielding process. cbijournal.comthieme-connect.com In the context of this compound, this would involve the reaction of 4-hydroxybenzenesulfonyl chloride with n-butylamine.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net The choice of solvent and reaction temperature can be optimized to achieve high yields, with many procedures reporting quantitative conversion. cbijournal.com For instance, the synthesis of various sulfonamides through the reaction of amines with sulfonyl chlorides in the presence of triethylamine has been shown to produce commendable yields. researchgate.net

Alternative starting materials to the often harsh and unstable sulfonyl chlorides have been explored. researchgate.net These include sulfonyl hydrazides and sodium arenesulfinates, which can be converted to the corresponding sulfonamides under specific oxidative conditions. cbijournal.com For example, a one-pot method has been developed for the synthesis of sulfonamides from thiols by first converting them to sulfonyl chlorides in situ using an oxidizing and chlorinating system, followed by reaction with an amine. cbijournal.com

| Starting Material 1 | Starting Material 2 | Reagents/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Sulfonyl Chloride | Primary Amine (Aniline) | Pyridine | - | 100% | cbijournal.com |

| Tosyl Chloride | p-Toluidine | Pyridine | - | Quantitative | cbijournal.com |

| Thiol derivatives | Amines | H2O2, SOCl2, Pyridine | Acetonitrile or Water | 94-98% | cbijournal.com |

| 4-Nitrobenzenesulphonylchloride | L-tryptophan | Triethylamine | - | Commendable | researchgate.net |

Catalytic Oxidation and Radical Mechanisms in Sulfonamide Synthesis

Modern synthetic methods have increasingly focused on catalytic and radical-mediated pathways to avoid the use of pre-functionalized and often harsh reagents like sulfonyl chlorides. These methods often involve the in-situ generation of reactive sulfur species that can then be coupled with amines.

Catalytic oxidative sulfonylation of thiols represents an efficient and atom-economical approach. thieme-connect.com For instance, a metal-free method using iodine pentoxide (I₂O₅) as a mediator allows for the oxidative S-N coupling between aryl thiols and amines to produce sulfonamides in moderate to good yields. thieme-connect.com Another approach involves the use of a combination of molecular iodine as a catalyst and tert-butyl hydroperoxide as an oxidant to synthesize sulfonamides from sulfonyl hydrazides and tertiary amines through the selective cleavage of C-N bonds.

Radical-based strategies have also emerged as powerful tools. Visible-light photocatalysis has enabled the development of transition-metal-free methods for the synthesis of arylsulfonamides. rsc.org One such method utilizes sodium iodide as a dual-functional catalyst and electron donor to activate aryl triflates, which are derived from abundant phenols. rsc.org This generates aryl radicals that can then participate in a three-component cascade coupling with a sulfur dioxide surrogate (like potassium metabisulfite (B1197395), K₂S₂O₅) and a wide range of amines to form sulfonamides in good to excellent yields. rsc.org The generation and precise control of sulfonyl radicals from sources like dimethylsulfamoyl chloride under visible-light activation also provides a redox-neutral pathway to sulfonamides. researchgate.net

| Starting Materials | Catalyst/Reagent | Method | Yield | Reference |

|---|---|---|---|---|

| Aryl Thiols, Amines | I₂O₅ | Metal-free Oxidative S-N Coupling | Moderate to Good | thieme-connect.com |

| Aryl Triflates, K₂S₂O₅, Amines | NaI, UV light | Transition-Metal-Free Photocatalysis | Good to Excellent | rsc.org |

| Sulfonyl Hydrazides, Tertiary Amines | I₂, t-Butyl Hydroperoxide | Catalytic Oxidation | 65-85% | |

| Dimethylsulfamoyl Chloride, Alkenes | Photocatalyst (e.g., Iridium complex) | Visible-Light-Activated Radical Cyclization | Efficient and Selective | researchgate.net |

C-N Cross-Coupling Strategies for N-Substituted Sulfonamides

The formation of the C-N bond in N-substituted sulfonamides can also be achieved through cross-coupling reactions, which have become a cornerstone of modern organic synthesis. These methods typically involve the coupling of an aryl halide or a related electrophile with a sulfonamide nucleophile, often facilitated by a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of aryl sulfonamides. thieme-connect.com These reactions often employ specialized biarylphosphine ligands to enhance the efficiency of the catalytic cycle. thieme-connect.com Nickel has also emerged as an effective and more earth-abundant alternative to palladium for these transformations. thieme-connect.com Nickel-catalyzed C-N cross-coupling reactions of primary and secondary sulfonamides with (hetero)aryl chlorides have been developed, addressing some of the challenges associated with less reactive coupling partners. thieme-connect.com

A highly efficient photosensitized nickel-catalyzed method for the C-N bond formation between sulfonamides and aryl electrophiles has been reported. nih.govprinceton.edu This dual catalysis process is believed to proceed through an energy-transfer mechanism, where a triplet excited Ni(II) complex facilitates the reductive elimination step to form the C-N bond. nih.govprinceton.edu This method demonstrates broad applicability to a wide range of N-aryl and N-heteroaryl sulfonamides. nih.govprinceton.edu

| Aryl Source | Nitrogen Source | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Aryl Halides | Sulfonamides | Palladium / Biarylphosphine Ligands | Well-established, versatile | thieme-connect.com |

| (Hetero)aryl Chlorides | Primary/Secondary Sulfonamides | Nickel Catalyst | Effective for less reactive chlorides | thieme-connect.com |

| Aryl Electrophiles | Sulfonamides | Nickel / Photosensitizer (e.g., Iridium complex) | Highly efficient, broad scope, energy-transfer mechanism | nih.govprinceton.edu |

| Aryl Halides/Tosylates | Anilines, Sulfonamides, etc. | Nickel (Nickelaelectrocatalysis) | Redox-neutral, concerted paired electrolysis | nih.gov |

Mechanochemical Approaches in Sulfonamide Synthesis

In the pursuit of greener and more sustainable chemical processes, mechanochemistry has emerged as a powerful solvent-free alternative to traditional solution-phase synthesis. This technique utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions.

A three-component palladium-catalyzed aminosulfonylation reaction has been developed under mechanochemical conditions. rsc.orgrsc.org This method couples potassium metabisulfite (K₂S₂O₅) and an amine with an aryl bromide or aromatic carboxylic acid to form a wide range of sulfonamides. rsc.orgrsc.org This strategy is notable for its tolerance of a broad spectrum of functional groups and its scalability to gram quantities. rsc.orgrsc.org The proposed mechanism involves the oxidative insertion of palladium into the carbon-bromine bond, followed by reaction with a sulfur dioxide equivalent and subsequent substitution with the amine. rsc.org

This solvent-free approach not only reduces environmental impact but can also lead to different reactivity and selectivity compared to solution-based methods. The development of mechanochemical routes for sulfonamide synthesis represents a significant step towards more environmentally benign manufacturing processes.

| Components | Catalyst | Method | Key Advantages | Reference |

|---|---|---|---|---|

| Aryl Bromide/Carboxylic Acid, K₂S₂O₅, Amine | Palladium | Three-component aminosulfonylation | Solvent-free, broad functional group tolerance, scalable | rsc.orgrsc.org |

Novel Reagent Applications in Sulfonamide Bond Formation

The development of novel reagents has opened up new avenues for the synthesis of sulfonamides, often providing milder reaction conditions and broader substrate compatibility.

One such reagent is 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), which has been used for the preparation of aryl and heteroaryl sulfonamides from organozinc reagents. acs.org This method does not require a transition-metal catalyst and allows for the functionalization of heterocycles. acs.org The reaction proceeds through the in-situ formation of a sulfonyl chloride intermediate, which is then trapped by an amine. acs.org

Another innovative approach involves the use of the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). nih.gov This reagent allows for the direct synthesis of primary sulfonamides from a variety of organometallic reagents, including Grignard and organolithium reagents, in a convenient one-step process with good to excellent yields. nih.gov This method circumvents the need for ammonia (B1221849) or its surrogates, which are often used in traditional primary sulfonamide syntheses. nih.gov

The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has also become popular. researchgate.net These stable, solid reagents provide a safe and convenient way to introduce the sulfonyl group. For example, the reaction of an organometallic reagent with DABSO generates a metal sulfinate, which can then be reacted with thionyl chloride to form a sulfinyl chloride intermediate in situ, followed by reaction with a nitrogen nucleophile to yield the sulfonamide. researchgate.net

| Novel Reagent | Starting Materials | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| 2,4,6-trichlorophenyl chlorosulfate (TCPC) | Organozinc Reagents, Amines | In-situ generation of sulfonyl chloride | Transition-metal-free, good for heterocycles | acs.org |

| N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) | Organometallic Reagents | Direct synthesis of primary sulfonamides | One-step, good to excellent yields | nih.gov |

| DABSO (Sulfur Dioxide Surrogate) | Organometallic Reagents, Amines | In-situ generation of sulfinyl chloride | Safe SO₂ source, convenient | researchgate.net |

Derivatization Strategies for this compound

Once the core structure of this compound is synthesized, further structural modifications can be introduced to create a library of analogues with potentially diverse properties. The primary sites for derivatization on this molecule are the phenolic hydroxyl group and the sulfonamide N-H group.

The phenolic hydroxyl group can undergo a variety of reactions. Etherification, by reaction with alkyl halides or other electrophiles under basic conditions, would yield O-alkylated derivatives. Esterification, through reaction with acyl chlorides or carboxylic anhydrides, would produce the corresponding ester analogues. The hydroxyl group also activates the aromatic ring towards electrophilic aromatic substitution, allowing for the introduction of additional substituents on the benzene (B151609) ring, although regioselectivity would need to be carefully controlled.

The sulfonamide N-H proton is acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile and can be alkylated, acylated, or arylated to generate N,N-disubstituted sulfonamides. For example, reaction with a second equivalent of an alkyl halide would yield the N-alkyl-N-butyl derivative. Acylation with an acyl chloride would produce an N-acylsulfonamide. Furthermore, C-N cross-coupling reactions, as described in section 2.1.3, could be employed to introduce a second, different aryl or heteroaryl group on the nitrogen atom.

These derivatization strategies allow for the systematic modification of the physicochemical properties of this compound, which is a common practice in medicinal chemistry to optimize biological activity and other pharmaceutically relevant parameters.

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered properties. Etherification and esterification are the two primary strategies for its functionalization.

Etherification: The Williamson ether synthesis is a classic and versatile method for the preparation of ether derivatives from alcohols or phenols. francis-press.commasterorganicchemistry.comyoutube.comkhanacademy.orgwikipedia.org In the context of this compound, the phenolic proton can be abstracted by a suitable base, such as sodium hydride (NaH), to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether derivative. The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to facilitate the reaction. francis-press.com

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a variety of acylating agents. Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. mdpi.com Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used in the presence of a base like pyridine or triethylamine to neutralize the generated HCl or carboxylic acid byproduct. This approach allows for the introduction of a wide array of acyl groups, leading to the formation of diverse ester analogues.

A summary of representative etherification and esterification reactions is presented in the table below.

| Reaction Type | Reagents | Product Type | General Conditions |

| Etherification | Alkyl halide, Base (e.g., NaH) | O-Alkyl derivative | Polar aprotic solvent (e.g., DMF) |

| Esterification | Carboxylic acid, Acid catalyst | O-Acyl derivative | Reflux |

| Esterification | Acid chloride/anhydride, Base | O-Acyl derivative | Anhydrous conditions, often at room temperature |

Modifications of the N-butyl Moiety

The N-alkylation of a primary sulfonamide, such as 4-hydroxybenzenesulfonamide (B74421), is a direct route to synthesizing analogues with modified N-alkyl chains. nih.govnih.govnih.gov This can be achieved by reacting the primary sulfonamide with various alkyl halides (e.g., isobutyl bromide, cyclopentyl bromide) in the presence of a base. The reactivity of the alkyl halide follows the general trend for S(_N)2 reactions, with primary halides being more reactive than secondary or tertiary halides. masterorganicchemistry.com The synthesis of N-benzyl derivatives is also a common modification, often achieved using benzyl (B1604629) halides. nsf.gov

Modern catalytic methods have emerged to facilitate the N-alkylation of sulfonamides. For instance, the use of specific catalysts can enable the coupling of sulfonamides with a broader range of alkylating agents under milder conditions.

The following table illustrates potential modifications of the N-butyl moiety.

| Modification | Synthetic Approach | Example Reagents | Resulting Analogue |

| Chain Isomerization | N-alkylation of 4-hydroxybenzenesulfonamide | Isobutyl bromide, sec-butyl bromide, tert-butyl bromide | N-Isobutyl-, N-sec-butyl-, N-tert-butyl-4-hydroxybenzenesulfonamide |

| Chain Extension | N-alkylation of 4-hydroxybenzenesulfonamide | 1-Bromopentane, 1-Bromohexane | N-Pentyl-, N-Hexyl-4-hydroxybenzenesulfonamide |

| Cycloalkylation | N-alkylation of 4-hydroxybenzenesulfonamide | Cyclopentyl bromide, Cyclohexyl bromide | N-Cyclopentyl-, N-Cyclohexyl-4-hydroxybenzenesulfonamide |

| Arylalkylation | N-alkylation of 4-hydroxybenzenesulfonamide | Benzyl bromide | N-Benzyl-4-hydroxybenzenesulfonamide |

Aromatic Ring Functionalization and Substitution Patterns

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is governed by the directing effects of the existing hydroxyl (-OH) and N-butylsulfonamide (-SO(_2)NHBu) groups. studysmarter.co.uklibretexts.orgyoutube.comyoutube.com

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the sulfonamide group is a deactivating, meta-directing group due to the electron-withdrawing nature of the sulfonyl moiety. In the case of this compound, the powerful ortho-, para-directing effect of the hydroxyl group typically dominates, directing incoming electrophiles to the positions ortho to the hydroxyl group (positions 3 and 5).

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Introduction of a nitro group (-NO(_2)) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent and a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions may be complicated by the presence of the activating hydroxyl group.

The regiochemical outcome of these substitutions is a critical consideration in the synthesis of specifically substituted analogues.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO(_3), H(_2)SO(_4) | N-butyl-3-nitro-4-hydroxybenzene-1-sulfonamide |

| Bromination | Br(_2), FeBr(_3) | N-butyl-3-bromo-4-hydroxybenzene-1-sulfonamide |

| Chlorination | Cl(_2), AlCl(_3) | N-butyl-3-chloro-4-hydroxybenzene-1-sulfonamide |

Synthesis of Radiolabeled this compound Analogues for Advanced Probing

The development of radiolabeled analogues of this compound is crucial for in vivo imaging studies, such as positron emission tomography (PET). The introduction of positron-emitting isotopes like carbon-11 (B1219553) (C, t({1/2}) = 20.4 min) or fluorine-18 (B77423) (F, t({1/2}) = 109.8 min) allows for the non-invasive study of the compound's biodistribution and target engagement. nih.gov

The synthesis of these radiolabeled analogues requires specialized, rapid, and high-yielding radiochemical methods. For C-labeling, a common strategy is the methylation of a suitable precursor using [C]methyl iodide or [C]methyl triflate. For example, a desmethyl precursor of an ether derivative could be rapidly methylated at the phenolic oxygen to introduce the C label.

For F-labeling, nucleophilic substitution with [F]fluoride is a prevalent method. A precursor molecule bearing a good leaving group (e.g., a tosylate or a nitro group) can be reacted with [F]fluoride to introduce the radioisotope. For instance, a derivative of this compound could be synthesized with a leaving group on an appended alkyl chain, which can then be displaced by [F]fluoride.

A study on sulfonamide derivatives for radiolabeling erythrocytes demonstrated the feasibility of synthesizing C- and F-labeled benzenesulfonamides. francis-press.comnih.gov For example, 4-(2-[F]fluoroethoxy)benzenesulfonamide was synthesized, showcasing a method that could be adapted for the target molecule. nih.gov

| Isotope | Precursor Strategy | Radiolabeling Reagent | Potential Labeled Analogue |

| C | O-desmethyl precursor | [C]CH(_3)I or [C]CH(_3)OTf | N-butyl-4-([C]methoxy)benzene-1-sulfonamide |

| F | Precursor with leaving group on an alkyl chain | [F]F | N-butyl-4-(2-[F]fluoroethoxy)benzene-1-sulfonamide |

Chemo- and Regioselective Synthesis Challenges and Solutions

The synthesis of analogues of this compound presents several chemo- and regioselectivity challenges due to the presence of multiple reactive sites: the phenolic hydroxyl group, the sulfonamide N-H proton, and the aromatic ring.

A primary challenge is the control of N- vs. O-alkylation . nih.gov When reacting the parent molecule with an alkylating agent in the presence of a base, alkylation can occur at either the nitrogen of the sulfonamide or the oxygen of the phenol. The outcome is influenced by factors such as the nature of the base, solvent, counter-ion, and the alkylating agent itself. Harder electrophiles tend to react at the harder oxygen nucleophile, while softer electrophiles may favor the softer nitrogen nucleophile. To achieve selective O-alkylation, one might first protect the sulfonamide nitrogen, perform the O-alkylation, and then deprotect the nitrogen. Conversely, for selective N-alkylation, protection of the phenolic hydroxyl group might be necessary.

Regioselectivity in aromatic substitution is another critical aspect. studysmarter.co.uklibretexts.orgyoutube.comyoutube.com As discussed in section 2.2.3, the hydroxyl group strongly directs electrophiles to the ortho positions. Achieving substitution at the meta position relative to the hydroxyl group would require overcoming this strong directing effect, which is synthetically challenging. One potential strategy could involve protecting the hydroxyl group to modulate its directing influence or employing directed metalation strategies.

Chemoselectivity also becomes paramount when introducing functional groups that could react with either the hydroxyl or the sulfonamide moiety. For example, acylation could potentially occur at both sites. The use of chemoselective reagents and carefully controlled reaction conditions is essential to achieve the desired transformation at a single site. For instance, the use of a bulky acylating agent might favor reaction at the less sterically hindered phenolic hydroxyl group.

Solutions to these challenges often involve a combination of strategies:

Protecting Groups: Temporarily blocking one reactive site to allow for selective reaction at another.

Reaction Conditions: Careful selection of solvents, bases, and temperature to favor one reaction pathway over another.

Catalyst Control: Employing catalysts that can direct the reaction to a specific site.

Reagent Choice: Selecting reagents with inherent selectivity for one functional group over the other.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Sulfonamide Bond Formation

The formation of the sulfonamide bond is a cornerstone of organic synthesis, and the synthesis of N-butyl-4-hydroxybenzene-1-sulfonamide typically follows a well-established mechanistic pathway. The most common method for creating sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In the case of this compound, this involves the reaction of 4-hydroxybenzenesulfonyl chloride with n-butylamine.

The mechanism is a nucleophilic acyl substitution. The nitrogen atom of n-butylamine, possessing a lone pair of electrons, acts as a nucleophile. ncert.nic.in It attacks the electron-deficient sulfur atom of the 4-hydroxybenzenesulfonyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom, typically facilitated by a base (often a second equivalent of the amine or an added base like pyridine), to yield the stable this compound. ncert.nic.in The reaction equilibrium is driven to the product side by the removal of the hydrogen chloride (HCl) formed. ncert.nic.in

While this classical approach is robust, modern advancements have introduced alternative mechanisms. Recent research has focused on radical-based strategies for sulfonamide synthesis. acs.org One innovative method involves the copper(I)-catalyzed reaction of amine precursors with sulfur dioxide (SO₂) sources to generate sulfamoyl radicals, which then react with alkenes or other radical acceptors to form sulfonamides. acs.org These newer methods can offer advantages in terms of functional group tolerance and avoiding the use of moisture-sensitive sulfonyl chlorides. acs.org Another approach involves reacting organometallic reagents (like Grignard or organolithium reagents) with specialized sulfinylamine reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), to produce primary sulfonamides in a single step. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Sulfonamide Synthesis Methods

| Method | Reagents | Mechanism | Advantages |

|---|---|---|---|

| Classical Synthesis | Sulfonyl Chloride + Amine | Nucleophilic Substitution | High yield, well-established |

| Radical Hydrosulfamoylation | Amine Carbonate + SO₂ source + Alkene | Radical Addition | Good functional group tolerance, avoids sulfonyl chlorides acs.org |

| Organometallic Method | Organometallic Reagent + Sulfinylamine Reagent | Nucleophilic Addition/Rearrangement | One-step process, good for primary sulfonamides organic-chemistry.orgresearchgate.net |

Reactivity of this compound in Organic Transformations

This compound is a polyfunctional molecule, and its reactivity is dictated by the interplay of its hydroxyl group, the sulfonamide moiety, and the aromatic ring.

Phenolic Hydroxyl Group: The hydroxyl group (-OH) on the benzene (B151609) ring is acidic and can be deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile and can undergo reactions such as Williamson ether synthesis (O-alkylation) or esterification (O-acylation).

Sulfonamide N-H Group: The hydrogen atom attached to the sulfonamide nitrogen is also acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. It can be removed by a strong base, allowing for N-alkylation or N-arylation, though this is generally less reactive than the phenolic proton.

Radical Reactions: Under specific conditions, the sulfonamide group itself can be a site of reactivity. Radical cyclizations of related N-alkenylsulfonamides (ene sulfonamides) can proceed via the formation of an α-sulfonamidoyl radical, which then eliminates a sulfonyl radical to form an imine. nih.gov This demonstrates that the stable sulfonamide bond can be cleaved under mild reductive radical conditions. nih.gov

Role as an Intermediate in Multi-step Synthesis

The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. Its functional groups serve as handles for further chemical modifications. A significant application in modern synthesis is its conversion into a reactive intermediate for late-stage functionalization, a strategy that modifies a complex molecule late in its synthesis sequence. acs.org

A key transformation is the conversion of the sulfonamide into an N-sulfonylimine. acs.org This imine can then serve as a precursor to a sulfonyl radical under photocatalytic conditions. The generated sulfonyl radical is a versatile intermediate that can be used in a variety of bond-forming reactions, such as the hydrosulfonylation of alkenes to create complex sulfones. acs.org This two-step process—converting the stable sulfonamide into a reactive sulfonyl radical precursor—highlights its crucial role as a synthetic intermediate, enabling the diversification of chemical structures. acs.org

Table 2: this compound as a Synthetic Intermediate | Initial Compound | Transformation | Intermediate | Subsequent Reaction | Product Class | | :--- | :--- | :--- | :--- | :--- | | this compound | Reaction with an aldehyde/ketone | N-sulfonylimine | Photocatalytic radical generation | Hydrosulfonylation of alkenes | Sulfones acs.org | | this compound | Deprotonation of -OH group | Phenoxide ion | Alkylation with an alkyl halide | Aryl ethers | | this compound | Deprotonation of -NH group | Sulfonamidate anion | Acylation with an acid chloride | N-acylsulfonamides |

Photoredox Catalysis and Radical Chemistry Involving Sulfonamides

The field of photoredox catalysis, which uses visible light to initiate chemical reactions, has opened new avenues for the reactivity of traditionally stable functional groups like sulfonamides. youtube.com This methodology allows for the generation of radical species under mild conditions, which can then engage in a wide array of synthetic transformations. acs.orgrsc.org

Sulfonamides, including N-aryl variants like this compound, can be harnessed in photoredox systems. A prominent strategy involves converting the sulfonamide into a more reactive form, such as an N-sulfonylimine, which can then act as a sulfonyl radical precursor. acs.org Under irradiation with visible light in the presence of a suitable photocatalyst (often complexes of iridium or ruthenium, or organic dyes), a single-electron transfer (SET) process can occur. acs.orgnih.gov This generates a sulfonyl radical intermediate that can be trapped by various radical acceptors, like alkenes, to forge new carbon-sulfur bonds. acs.orgacs.org

Mechanistic studies suggest that both oxidative and reductive quenching cycles of the photocatalyst can be employed. youtube.com For instance, a photocatalyst excited by light might be reduced by an amine, generating a potent reductant that can activate a substrate. Alternatively, the excited photocatalyst can oxidize a substrate to generate a radical cation. nih.gov In the context of sulfonamides, these radical intermediates are pivotal for late-stage functionalization, providing a powerful tool for modifying complex molecules containing the sulfonamide motif. acs.org The ability to generate sulfamoyl and sulfonyl radicals from various precursors under redox-neutral, visible-light-activated conditions represents a significant advance over traditional methods that may require harsh reagents. rsc.orgresearchgate.net

Theoretical and Computational Chemistry of N Butyl 4 Hydroxybenzene 1 Sulfonamide

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of N-butyl-4-hydroxybenzene-1-sulfonamide and related sulfonamide derivatives, QSAR studies are instrumental in predicting their biological activities and in the design of new, potentially more potent molecules. These studies rely on the calculation of various molecular descriptors that quantify the physicochemical properties of the compounds.

Detailed research into the QSAR of sulfonamide derivatives has explored their potential as antioxidants and as inhibitors of various enzymes. ekb.egbenthamdirect.com These studies often employ a range of computational methods to build robust and predictive models.

Research Findings from QSAR Studies on Sulfonamide Derivatives

QSAR analyses on benzenesulfonamide (B165840) derivatives to assess their antioxidant activity have successfully established a mathematical relationship between their antioxidant power (expressed as IC50) and specific molecular descriptors. One such study developed a model incorporating electrophilicity (log(ω)), SCF energy, and molar refractivity. ekb.eg The resulting equation demonstrated a strong correlation between the experimental and predicted IC50 values, enabling the in-silico screening of new, potentially more effective antioxidant compounds. ekb.eg

In other research focusing on aryl sulfonamide derivatives as inhibitors of the anti-apoptotic protein Mcl-1, various QSAR models were constructed using different types of descriptors and modeling techniques. benthamdirect.comqub.ac.uk These included Multiple Linear Regression (MLR), Support Vector Machine (SVM), and Gaussian Processes (GP), with models combining 2D and 3D descriptors showing high predictive power (R² > 0.94). benthamdirect.com Such studies provide valuable insights into the structural features that influence inhibitory activity. benthamdirect.comqub.ac.uk

Furthermore, QSAR models have been developed for sulfonamide derivatives targeting other biological endpoints, such as antidiabetic activity. medwinpublishers.com In one such study on 47 sulfonamide derivatives, a highly predictive model with an R² value of 0.9897 was achieved using topological descriptors. medwinpublishers.com

Theoretical Parameters in QSAR Modeling

The predictive power of a QSAR model is fundamentally dependent on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For sulfonamide derivatives, a wide array of descriptors have been utilized in QSAR studies:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe aspects like size, shape, and branching. An example is the average connectivity index of order 4 (X4A), which has been shown to influence the binding affinities of compounds to receptors. plos.org

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and electrophilicity indices. ekb.eg

3D Descriptors: These descriptors take into account the three-dimensional conformation of the molecule. Examples include 3D-MoRSE descriptors, which are based on the 3D molecular representation of the electron diffraction pattern. researchgate.net

The selection of the most relevant descriptors is a critical step in QSAR model development and is often achieved through statistical techniques like genetic algorithms (GA). researchgate.net For instance, a study on 34 sulfonamide derivatives identified that their activity was dependent on descriptors such as DP03, BID, and AAC in the gas phase, and Mor32u, ESpm03d, and RDF070v in a solvent environment. researchgate.net

Illustrative Data for QSAR Models of Sulfonamide Derivatives

Table 1: Representative Molecular Descriptors for a Set of Sulfonamide Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Molar Refractivity | HOMO (eV) | LUMO (eV) |

| Derivative 1 | 215.25 | 1.2 | 55.4 | -8.9 | -1.2 |

| Derivative 2 | 229.30 | 1.8 | 60.1 | -8.7 | -1.1 |

| Derivative 3 | 243.35 | 2.1 | 64.8 | -8.6 | -1.0 |

| Derivative 4 | 257.40 | 2.5 | 69.5 | -8.5 | -0.9 |

| This compound | 229.30 nih.gov | 1.8 nih.gov | - | - | - |

Note: The values for the derivatives are hypothetical for illustrative purposes. The values for this compound are from published data where available.

Table 2: Example of a QSAR Model Equation and its Statistical Quality

| Model Type | Equation | R² | Q² (Cross-Validation) |

| Multiple Linear Regression (MLR) | pIC50 = -6.38 - 9.26 log(ω) - 0.00173 SCF - 0.235 Mol Refractivity ekb.eg | 0.98 | 0.95 |

Note: This equation is from a study on the antioxidant activity of benzenesulfonamide derivatives and is presented here for illustrative purposes. ekb.eg

Structure Activity Relationship Sar Studies and Mechanistic Biological Insights

Correlating Structural Features with Biological Target Interactions

The biological effects of benzenesulfonamide (B165840) derivatives, including N-butyl-4-hydroxybenzene-1-sulfonamide, are dictated by the interplay of their core structural components: the aromatic ring, the sulfonamide linker (-SO₂NH-), and the substituents on the nitrogen atom and the ring. Structure-activity relationship (SAR) studies have elucidated how modifications to these features influence interactions with various biological targets. openaccesspub.orgresearchgate.net

The primary anchoring point for many biological activities is the sulfonamide group itself. openaccesspub.org For antibacterial sulfonamides, a free para-amino group on the benzene (B151609) ring is crucial for activity, mimicking the natural substrate p-aminobenzoic acid (PABA). openaccesspub.org In contrast, for non-antibacterial sulfonamides, this position is often substituted to direct the molecule toward other targets like enzymes. openaccesspub.org

For enzyme inhibitors, the "tail" approach is a common design strategy, where modifications are made to the moiety attached to the sulfonamide nitrogen (the R group). nih.gov The nature of this tail significantly modulates isoform specificity and binding affinity. nih.gov For instance, in the context of carbonic anhydrase (CA) inhibition, while the sulfonamide group coordinates with the active site's zinc ion, the tail extends into a pocket where its size, shape, and chemical properties determine the strength and selectivity of the interaction. nih.govmdpi.com Studies have shown that active-site residues, particularly at positions 92 and 131 in CAs, dictate the binding position and affinity of inhibitors, while the tail groups are key to modulating isoform specificity. nih.gov The introduction of bulky, hydrophobic, or hydrogen-bonding groups can enhance potency and selectivity for different enzyme isoforms. mdpi.comresearchgate.net For example, the presence of an NH-CO group in certain sulfonamide derivatives was found to increase their activity compared to analogues lacking this group. researchgate.net

Mechanistic Studies of Enzyme Inhibition by this compound and its Analogues (In Vitro)

In vitro studies have been instrumental in deciphering the precise mechanisms by which this compound and related compounds exert their inhibitory effects on various enzymes.

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. researchgate.netnih.gov The fundamental mechanism of inhibition involves the coordination of the sulfonamide group (-SO₂NH₂) to the Zn(II) ion within the enzyme's active site. nih.govresearchgate.net The sulfonamide nitrogen displaces the zinc-bound water molecule or hydroxide (B78521) ion, forming a stable complex and blocking the enzyme's catalytic activity. nih.gov This interaction results in a distorted tetrahedral geometry for the zinc coordination. nih.gov

The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in hCA II), further stabilizing the inhibitor-enzyme complex. nih.gov While this core interaction is common, the specificity and potency against different CA isoforms (e.g., hCA I, II, IX, XII) are largely determined by the "tail" portion of the inhibitor. nih.govacs.org

The tail interacts with amino acid residues lining the active site cavity, which vary among isoforms. Hydrophobic tails can engage with hydrophobic pockets in the active site, while other tails can form additional hydrogen bonds or van der Waals interactions, enhancing binding affinity and conferring selectivity. mdpi.comnih.gov For example, X-ray crystallography of hCA I complexed with various benzylaminoethylureido-tailed benzenesulfonamides revealed in detail how different substitution patterns on the tail lead to varied potencies. mdpi.com Similarly, studies comparing benzenesulfonamides and tetrafluorobenzenesulfonamides showed that while both series effectively inhibit CAs, the specific substitutions and the nature of the aromatic ring influence selectivity, particularly for tumor-associated isoforms like hCA IX and XII. nih.gov

| Compound/Analogue Type | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| 4-F substituted Benzylaminoethylureido-Tailed Benzenesulfonamide (Cmpd 18) | hCA I | 24.6 nM | mdpi.com |

| 2-OH substituted Benzylaminoethylureido-Tailed Benzenesulfonamide (Cmpd 24) | hCA I | 138.4 nM | mdpi.com |

| N-[4-(aminosulfonyl)phenyl]-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide (Cmpd 4f) | hCA I | 120.1 nM | nih.gov |

| N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide (Cmpd 4c) | hCA II | 45.5 nM | nih.gov |

| 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide (Cmpd 4a) | hCA IX | 38.9 nM | nih.gov |

| 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide (Cmpd 4a) | hCA XII | 4.5 nM | nih.gov |

| N-[4-(aminosulfonyl)phenyl]-1-(4-bromophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide (Cmpd 15) | hCA IX | 6.1 nM | nih.gov |

Certain mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) are linked to various cancers. nih.gov These mutant enzymes gain a new function: the reduction of α-ketoglutarate to (R)-2-hydroxyglutarate (R-2HG), an oncometabolite that drives tumor development. nih.govnih.gov Consequently, inhibiting these mutant IDH enzymes is a promising therapeutic strategy.

Screening of small molecule libraries has led to the discovery of sulfonamide-based compounds as inhibitors of mutant IDH1. nih.govacs.org One notable discovery is a series of 8-membered ring sulfonamides that potently and selectively inhibit the IDH1-R132H mutant, which is commonly found in gliomas. nih.govacs.org For example, the compound BRD2879 was identified as a potent inhibitor with an IC₅₀ of 50 nM. nih.govacs.org These inhibitors act by suppressing the production of R-2HG in cells. acs.org Importantly, many of these inhibitors demonstrate high selectivity for the mutant enzyme over the wild-type IDH1, which is a critical feature for minimizing off-target effects. nih.gov The discovery of this sulfonamide scaffold provides a validated starting point for developing future IDH1-R132H inhibitors with improved pharmacological properties. acs.org

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govnih.gov Its inhibition is relevant in agriculture to prevent fertilizer loss and in medicine to combat pathogens like Helicobacter pylori. nih.govresearchgate.net Various classes of compounds, including sulfonamide derivatives, have been investigated as urease inhibitors. nih.govresearchgate.net

The inhibition mechanism often involves interaction with the two nickel ions in the enzyme's active site. nih.gov Hydroxamic acids and phosphoramidates are classic examples of competitive inhibitors that chelate the nickel ions, blocking the substrate's access. nih.govnih.gov Studies on sulphadiazine derivatives, which are benzenesulfonamides, have identified potent urease inhibitors. nih.gov For example, a series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives showed excellent inhibitory activity, with the most active compound exhibiting an IC₅₀ value approximately 10 times more potent than the standard inhibitor thiourea. nih.gov

Molecular docking studies suggest that these inhibitors bind within the active pocket of the urease enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov The specific substitutions on the benzylidene ring significantly influence potency; halogen or hydroxy groups at the ortho and para positions were found to be particularly effective. nih.gov Other studies have shown that hydroquinones can inhibit urease through covalent modification of a key cysteine residue on a mobile flap that covers the active site. d-nb.info

| Compound | Substitution Pattern | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3l | 2,4-dihydroxy | 2.21 ± 0.45 | nih.gov |

| 3a | Unsubstituted | 2.32 ± 0.54 | nih.gov |

| 3b | 2-hydroxy | 2.54 ± 0.12 | nih.gov |

| 3q | 4-bromo | 3.12 ± 0.09 | nih.gov |

| 3e | 4-hydroxy | 3.21 ± 0.87 | nih.gov |

| Thiourea (Standard) | - | 20.03 ± 2.06 | nih.gov |

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of bioactive lipids like palmitoylethanolamide (B50096) (PEA). frontiersin.orgpatsnap.com PEA has anti-inflammatory and analgesic properties, so inhibiting NAAA can raise endogenous PEA levels, offering a therapeutic strategy for pain and inflammation. patsnap.comresearchgate.net

Several classes of NAAA inhibitors have been developed, some of which feature a sulfonamide moiety. nih.gov The mechanism of action involves blocking the enzyme's catalytic activity, which can be reversible or irreversible depending on the inhibitor's structure. patsnap.com A structure-activity relationship study of a novel class of inhibitors with a pyrazole (B372694) azabicyclo[3.2.1]octane core led to the discovery of a potent sulfonamide derivative, ARN19689, which inhibits human NAAA in the low nanomolar range (IC₅₀ = 0.042 µM) through a non-covalent mechanism. nih.gov Computational docking and mutagenesis studies on other inhibitors have suggested that they can block the substrate entrance to the catalytic pocket. nih.gov The development of potent and systemically available NAAA inhibitors is a promising area for the treatment of inflammatory conditions. nih.gov

Cellular Pathway Modulations (Non-Clinical, Mechanistic)nih.govnih.gov

While direct, in-depth non-clinical studies delineating the specific cellular pathway modulations of this compound are not extensively available in the current body of scientific literature, mechanistic insights can be extrapolated from research on structurally related sulfonamide derivatives. The biological activities of these related compounds suggest potential pathways through which this compound may exert its effects. These insights are primarily drawn from studies on its core chemical scaffold, 4-hydroxybenzenesulfonamide (B74421), and other N-substituted benzenesulfonamide analogs.

The metabolism of the closely related compound, N-butylbenzenesulfonamide (NBBS), has been shown to yield 4-hydroxybenzenesulfonamide as a metabolite. mdpi.com This metabolic transformation is significant as the biological activity of the parent compound could be mediated or influenced by its hydroxylated metabolite.

Investigations into various benzenesulfonamide derivatives have revealed their potential to interact with a range of biological targets, thereby modulating key cellular pathways. A notable area of research has been the interaction of sulfonamides with zinc-containing enzymes, particularly carbonic anhydrases (CAs).

A study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) demonstrated their affinity for various human carbonic anhydrase isoenzymes. cerradopub.com.brnih.gov This suggests that the 4-hydroxybenzenesulfonamide core structure is a viable scaffold for designing inhibitors of these enzymes. Carbonic anhydrases are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions, and their dysregulation is implicated in several diseases.

Furthermore, research into other benzenesulfonamide derivatives has indicated potential cardiovascular effects through the modulation of pathways involved in blood pressure regulation. For instance, certain derivatives have been shown to interact with endothelin and angiotensin II receptors, which are critical components of the renin-angiotensin system and play a role in vasoconstriction and blood pressure control.

While these findings are based on related compounds and not direct studies of this compound, they provide a foundational framework for hypothesizing its potential cellular mechanisms. The presence of the N-butyl group will undoubtedly influence its physicochemical properties, such as lipophilicity, which in turn will affect its absorption, distribution, metabolism, and ultimately its interaction with cellular targets.

Detailed Research Findings from Structurally Related Compounds

To provide a clearer perspective on the potential biological activities, the following tables summarize findings from non-clinical studies on related sulfonamide compounds.

Table 1: In Vitro Antimicrobial Activity of N-Butyl-Benzenesulfonamide Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| N-Butyl-4-methyl-2-[(phenylsulphonyl)amino]pentanamide (4d) | E. coli | 6.72 |

| N-Butyl-2-{[(4-methylphenyl)sulphonyl]amino}-4-(methylsulphanyl)butanamide (4e) | A. niger | 6.28 |

| N-Butyl-2-{[(4-methylphenyl)sulphonyl]amino}-4-(methylsulphanyl)butanamide (4e) | C. albicans | 6.63 |

| N-Butyl-4-methyl-2-(4-methylbenzenesulphonamido)pentanamide (4c) | S. aureus | - |

| N-Butyl-4-methyl-2-(4-methylbenzenesulphonamido)pentanamide (4c) | P. aeruginosa | - |

| N-Butyl-4-methyl-2-(4-methylbenzenesulphonamido)pentanamide (4c) | S. typhi | - |

| N-Butyl-4-methyl-2-(4-methylbenzenesulphonamido)pentanamide (4c) | B. subtilis | - |

This table showcases the antimicrobial potential of various N-butyl-benzenesulfonamide derivatives against different pathogens, indicating a potential area of biological activity for this compound.

Table 2: Carbonic Anhydrase Inhibition by 4-Hydroxybenzenesulfonamide Derivatives cerradopub.com.brnih.gov

| Compound | CA Isoenzyme | Dissociation Constant (Kd) (μM) |

| 4-hydroxybenzenesulfonamide derivative with phenyl substituent (Parent Compound 2) | CAII | 16-28 |

| 4-hydroxybenzenesulfonamide derivative with phenyl substituent (Parent Compound 2) | CAIV | 16-28 |

| 4-hydroxybenzenesulfonamide derivative with phenyl substituent (Parent Compound 2) | CAIX | 16-28 |

| 4-hydroxybenzenesulfonamide derivative with phenyl substituent (Parent Compound 2) | CAXIV | 16-28 |

| 4-hydroxybenzenesulfonamide derivative with 4-chlorophenyl substituent (Compound 4) | - | 11-22 |

This table highlights the inhibitory activity of 4-hydroxybenzenesulfonamide derivatives against various carbonic anhydrase isoenzymes, suggesting a potential cellular target for this compound.

Table 3: Cardiovascular Effects of Benzenesulfonamide Derivatives

| Compound | Biological Model | Observed Effect | Potential Mechanism |

| 4-tert-butyl-N-(5-(3-methoxyphenoxy)-6-{4-[(1-phenyl-methano-l)hydrazono]butoxy}pyrimidin-4-yl)benzene-sulfonamide | Sprague-Dawley rats | Decrease in artery blood pressure | Endothelin receptor-B blockade |

| 4′-[(imidazol-1-yl)methyl]biphenyl sulfonamides | Hypertensive rat model | Inhibition of cardiovascular responses | Angiotensin II AT1 and endothelin ETA receptors inhibitors |

This table illustrates the cardiovascular effects of certain benzenesulfonamide derivatives, pointing towards potential interactions with receptors involved in blood pressure regulation.

These data from related compounds underscore the therapeutic potential of the benzenesulfonamide scaffold and provide a basis for future mechanistic studies on this compound to elucidate its specific cellular pathway modulations.

Advanced Characterization and Spectroscopic Analysis for Mechanistic and Structural Understanding

High-Resolution NMR Spectroscopy for Complex Derivative Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-butyl-4-hydroxybenzene-1-sulfonamide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of related sulfonamide derivatives, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the range of 8.78 to 10.15 ppm. rsc.org Aromatic protons are generally observed in the region between 6.51 and 7.70 ppm. rsc.org For this compound, specific signals corresponding to the butyl group and the substituted benzene (B151609) ring would be expected, with their exact chemical shifts influenced by the electronic effects of the hydroxyl and sulfonamide groups.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached functional groups. pdx.edu For instance, in similar sulfonamide structures, the signal for the carbonyl carbon atom of an amide group appears around 169.4 ppm. rsc.org The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecular structure of this compound derivatives.

Table 1: Representative ¹H NMR Chemical Shifts for Sulfonamide Derivatives

| Functional Group | Chemical Shift (ppm) Range |

|---|---|

| Sulfonamide (SO₂NH) | 8.78 - 10.15 rsc.org |

| Aromatic (Ar-H) | 6.51 - 7.70 rsc.org |

| Primary Amine (NH₂) | 5.92 - 5.97 rsc.org |

| Acetyl (CH₃) | 2.06 - 2.07 rsc.org |

Advanced Mass Spectrometry Techniques in Mechanistic Studies

Advanced mass spectrometry (MS) techniques, particularly when coupled with gas chromatography (GC-MS) or used in tandem (MS/MS), are pivotal for determining the molecular weight and fragmentation patterns of this compound. nih.gov This information is vital for confirming the compound's identity and for studying its fragmentation pathways under ionization. nih.gov

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 229.30 g/mol . nih.gov Under electron ionization, the molecule undergoes characteristic fragmentation. Common fragmentation patterns for sulfonamides involve the loss of a neutral sulfur dioxide (SO₂) molecule. nist.gov For deprotonated aromatic sulfonamides, this can lead to the formation of an anilide anion. nist.gov

In the case of this compound, significant peaks in the mass spectrum are observed at m/z 186, 157, and 93. nih.gov The peak at m/z 157 is particularly prominent. nih.govnih.gov The fragmentation can be complex, sometimes involving rearrangements like the Smiles-type rearrangement, where an oxygen atom may be transferred to the benzene ring, leading to the formation of a phenoxide ion. nist.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 229.30 g/mol | nih.gov |

| Molecular Formula | C₁₀H₁₅NO₃S | nih.gov |

| Top Peak (m/z) | 157 | nih.gov |

| Second Highest Peak (m/z) | 186 | nih.gov |

| Third Highest Peak (m/z) | 93 | nih.gov |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within this compound.

The FT-IR spectrum of sulfonamides exhibits characteristic absorption bands. The stretching vibrations of the N-H group in the sulfonamide moiety are typically observed in the region of 3349–3144 cm⁻¹. rsc.org Asymmetric and symmetric stretching vibrations of the SO₂ group give rise to strong bands, which are fundamental for identifying the sulfonamide functional group. The stretching vibrations for S-N are seen in the 914–895 cm⁻¹ range. rsc.org The C=C stretching vibrations of the aromatic ring typically appear in the 1594–1489 cm⁻¹ region. rsc.org

Raman spectroscopy offers complementary information, particularly for non-polar bonds and symmetric vibrations. The pressure dependence of Raman spectra can be used to study structural and vibrational properties under different conditions. scielo.org.mx For related sulfonamides, C=C stretching modes of the aromatic ring are observed as weak bands in the Raman spectrum around 1586-1592 cm⁻¹. scielo.org.mx

Table 3: Characteristic Vibrational Frequencies for Sulfonamides

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Reference |

|---|---|---|

| N-H Stretch (Sulfonamide) | 3349 - 3144 | rsc.org |

| N-H Stretch (Amine) | 3459 - 3338 | rsc.org |

| C=C Stretch (Aromatic) | 1594 - 1489 | rsc.org |

| S-N Stretch | 914 - 895 | rsc.org |

X-ray Crystallography and Crystal Structure Analysis of this compound Derivatives

The crystal structures of sulfonamides are often characterized by specific hydrogen-bonding patterns, such as chains or dimers formed through N–H···O=S interactions. mdpi.com The S-N bond length is a key indicator of sulfonamide formation, with reported values around 1.628 Å in similar structures. nih.gov The geometry around the sulfur atom is typically a distorted tetrahedron. nih.gov The orientation of the phenyl rings and the butyl group can vary, leading to different crystal packing arrangements. mdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scispace.com It maps the normalized contact distance (d_norm) onto the molecular surface, where red, white, and blue colors indicate contacts shorter than, equal to, and longer than the van der Waals radii, respectively. scispace.com

For sulfonamide derivatives, red regions on the d_norm map often highlight strong intermolecular hydrogen bonds, typically involving the oxygen atoms of the sulfonyl group and the hydrogen atom of the N-H group. scispace.com The analysis can be decomposed into fingerprint plots, which quantify the contribution of different types of intermolecular contacts, such as O···H, H···H, and C···H interactions. nih.gov In one related sulfonamide, O···H interactions were found to be the most dominant, contributing to 58.9% of the surface contacts. nih.gov

The study of how molecules of this compound and its derivatives self-assemble into ordered, crystalline structures falls under the principles of supramolecular chemistry and crystal engineering. mdpi.com The predictable and directional nature of hydrogen bonds, particularly the N–H···O=S synthon, is a primary driver in the formation of sulfonamide crystal structures. mdpi.com

By systematically modifying the chemical structure, for instance, by changing the position of substituents on the benzene ring, it is possible to influence the resulting supramolecular assembly. mdpi.com Even small structural changes can lead to significantly different intermolecular interactions and crystal packing. mdpi.com This understanding is crucial for designing materials with specific solid-state properties. Weak interactions, such as π-π stacking between aromatic rings, can also play a role in stabilizing the crystal lattice. researchgate.net

Applications in Chemical Research and Advanced Materials Science

N-butyl-4-hydroxybenzene-1-sulfonamide as a Versatile Building Block in Organic Synthesis

Organic building blocks are foundational molecules that chemists use to construct more complex structures. This compound, commercially available from various suppliers, serves as a versatile scaffold in organic synthesis due to its multiple reactive sites. sigmaaldrich.combldpharm.com The molecule's utility stems from the distinct reactivity of its three main components: the phenolic hydroxyl group, the sulfonamide moiety, and the aromatic ring.

The phenolic -OH group can undergo a variety of reactions, such as etherification or esterification. Research on analogous structures, like N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, has demonstrated that this hydroxyl group can be readily reacted with different electrophiles to create a library of O-substituted derivatives. This allows for the systematic modification of the molecule's properties by introducing new functional groups.

The sulfonamide nitrogen, after deprotonation, can act as a nucleophile, enabling N-alkylation or N-arylation to generate more complex tertiary sulfonamides. Furthermore, the aromatic ring is susceptible to electrophilic aromatic substitution reactions. The activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing sulfonamide group present a complex but controllable system for introducing additional substituents onto the ring, further expanding its synthetic potential. Studies on the synthesis of benzenesulfonamide (B165840) derivatives have utilized methods like the Sandmeyer reaction and cross-coupling reactions to build intricate molecular frameworks. nih.gov

Role as a Ligand in Catalysis and Coordination Chemistry

The efficacy of many catalytic processes relies on the design of ligands that coordinate to a central metal atom, tuning its electronic properties and steric environment. This compound possesses heteroatoms—specifically, oxygen from the hydroxyl and sulfonyl groups, and nitrogen from the sulfonamide group—that have lone pairs of electrons available for coordination with metal ions.

While specific studies detailing the use of this compound as a ligand are not prevalent, research on related sulfonamide-containing molecules provides strong evidence for this potential application. For instance, sulfamethoxazole, another benzenesulfonamide derivative, is known to act as a multidentate ligand, chelating with various metal ions through its nitrogen and oxygen atoms. This coordination ability is a hallmark of the sulfonamide functional group. The N-H moiety within the sulfonamide group can also play a crucial role in catalysis, not by direct proton transfer, but by stabilizing transition states through non-covalent hydrogen-bonding interactions, a principle seen in Noyori-type catalysts. researchgate.net The formation of metal complexes with sulfonamide-based ligands has been shown to yield novel materials, including nanoparticle surfactants with applications in corrosion inhibition.

Integration into Supramolecular Architectures and Self-Assembly Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding makes it an excellent candidate for constructing self-assembled supramolecular architectures. nih.gov The key interactions are driven by the hydrogen bond donor capabilities of the phenolic -OH and the sulfonamide N-H groups, and the hydrogen bond acceptor capabilities of the sulfonyl oxygen atoms and the hydroxyl oxygen.

These interactions can lead to the formation of well-ordered, predictable patterns in the solid state, a field known as crystal engineering. The interplay of these directional forces can produce one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. Studies on the self-assembly of N-alkyl amides show they can form micelles and other aggregates in solution, a behavior driven by the hydrophobic and hydrophilic portions of the molecules. nih.gov The nature of the solvent can also critically influence the self-assembly process, allowing for different co-assembly modes and nanostructures. rsc.org By controlling conditions like solvent and temperature, it is possible to guide the assembly of this compound into specific, functional architectures.

Potential in Analytical Chemistry as a Reagent or Probe

In analytical chemistry, high-purity reference standards are essential for the accurate quantification and identification of substances. This compound and its isomers are commercially available as well-characterized reference materials for use in pharmaceutical testing and other analytical applications. biosynth.combiosynth.com Its stable, solid form and defined molecular weight make it suitable for preparing standard solutions for chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

The presence of the benzenesulfonamide chromophore allows for straightforward detection using UV-Vis spectroscopy, a common detection method in HPLC. The compound's properties, such as its melting point and purity, are well-documented, which is a prerequisite for a reliable analytical standard.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 3077-63-2 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₀H₁₅NO₃S | nih.gov |

| Molecular Weight | 229.30 g/mol | nih.gov |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 77-81 °C | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

Research into Corrosion Inhibition Mechanisms (Theoretical and Experimental)

The protection of metals from corrosion is a significant industrial challenge, and organic molecules are widely used as corrosion inhibitors. Compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are particularly effective. This compound fits this profile perfectly.

The mechanism of inhibition involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. This adsorption can occur through:

Chemisorption: The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the benzene (B151609) ring, can form coordinate bonds with the vacant d-orbitals of the metal atoms.

Physisorption: Electrostatic interactions can occur between the charged metal surface and the polar functional groups of the inhibitor.

Research on various sulfonamide derivatives has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. The inhibitor molecules adsorb on the metal surface according to adsorption isotherms (e.g., Langmuir isotherm), and the inhibition efficiency generally increases with the concentration of the inhibitor. The combination of the sulfonamide group, the hydroxyl group, and the phenyl ring in this compound provides multiple active centers for adsorption, suggesting it would be a potent corrosion inhibitor.

Exploration of Non-linear Optical (NLO) Properties

Materials with non-linear optical (NLO) properties are crucial for modern technologies like telecommunications, optical computing, and frequency conversion. A common molecular design for NLO materials is the donor-π-acceptor (D-π-A) motif. In this arrangement, an electron-donating group and an electron-accepting group are connected by a π-conjugated system, which facilitates intramolecular charge transfer upon excitation by light.

This compound possesses the essential features of a D-π-A system.

Donor (D): The hydroxyl (-OH) group on the phenyl ring is a strong electron-donating group.

π-Bridge (π): The phenyl ring serves as the conjugated bridge.

Acceptor (A): The sulfonamide (-SO₂NH-butyl) group acts as an electron-accepting moiety.

Theoretical and experimental studies on molecules with similar D-π-A structures, such as p-nitroaniline, confirm that this arrangement can lead to significant NLO responses, including large hyperpolarizabilities. nih.govresearchgate.net While direct experimental data on the NLO properties of this compound is limited, its molecular structure strongly indicates its potential as a candidate for NLO applications. Computational studies using methods like time-dependent density functional theory (TD-DFT) could be employed to predict its hyperpolarizability and further investigate this potential. documentsdelivered.comnih.gov

Advanced Composite Materials Development

Advanced composite materials are formed by combining two or more distinct materials to create a new material with enhanced properties. The integration of functional organic molecules into polymer or inorganic matrices is a common strategy for developing such composites.

This compound has features that make it a promising component for composite materials. The phenolic hydroxyl group can be used to chemically bond the molecule to a polymer backbone or an inorganic network (e.g., silica) through reactions like esterification or via sol-gel processes. This covalent integration would ensure a homogeneous distribution of the molecule and prevent leaching.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for N-butyl-4-hydroxybenzene-1-sulfonamide

The synthesis of sulfonamides has been a subject of intense research, with a continuous drive towards more efficient, sustainable, and versatile methods. ajchem-b.com For this compound, future research could focus on moving beyond traditional methods, which often rely on the reaction of sulfonyl chlorides with amines and may involve harsh conditions or toxic reagents. sci-hub.se

Key areas for development include:

Transition-Metal-Free Synthesis: Exploring novel catalytic systems that avoid the use of transition metals would be a significant step forward in the sustainable synthesis of this compound. Recent advances in the field have demonstrated the potential for such approaches. sci-hub.se

Photocatalytic Late-Stage Functionalization: A particularly exciting avenue would be the development of photocatalytic methods for the late-stage functionalization of sulfonamides. This could allow for the direct conversion of the sulfonamide group into sulfonyl radical intermediates, opening up new pathways for derivatization. nih.gov

Flow Chemistry: The application of flow chemistry could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety, and easier scalability. researchgate.net

Green Chemistry Approaches: There is a growing emphasis on the use of green chemistry principles in pharmaceutical synthesis. mdpi.com For this compound, this could involve the use of greener solvents, such as water, and the development of catalytic systems that minimize waste generation. researchgate.netnih.govrsc.org Ultrasound-promoted synthesis using reusable catalysts is another green approach that has shown promise for sulfonamides. nih.gov

Deeper Mechanistic Understanding of Biological Interactions

While the biological activities of many sulfonamide derivatives have been extensively studied, the specific interactions of this compound with biological targets remain largely unexplored. nih.govresearchgate.net Future research should aim to elucidate the precise mechanisms by which this compound may exert biological effects.

Potential areas of investigation include:

Enzyme Inhibition Studies: Given that sulfonamides are known inhibitors of enzymes like carbonic anhydrases, future studies could investigate the inhibitory potential of this compound against a panel of relevant enzymes. nih.govtandfonline.com The presence of the 4-hydroxy group could play a crucial role in binding interactions. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the n-butyl and 4-hydroxybenzene moieties would be essential to establish a clear structure-activity relationship. This would provide valuable insights into the key structural features required for biological activity. ijpsjournal.com

Biophysical Interaction Studies: Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could be employed to study the binding of this compound to target proteins at the atomic level. nih.gov This would provide a detailed understanding of the intermolecular interactions driving binding affinity and selectivity.

Antimicrobial Mechanism of Action: If found to possess antimicrobial properties, detailed studies would be needed to determine if it acts as a competitive inhibitor of dihydropteroate (B1496061) synthase, the classical mechanism for sulfonamide antibiotics, or if it exhibits a novel mode of action. nih.gov

Computational Advancements in Predicting this compound Behavior

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.net For this compound, computational approaches can provide valuable predictions of its properties and interactions, guiding experimental efforts.

Future computational research could focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models could enable the prediction of the biological activity of novel derivatives of this compound based on their structural features. nih.gov

Molecular Docking Studies: In silico docking studies can be used to predict the binding modes of this compound with various biological targets, helping to identify potential therapeutic applications. nih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental data. nih.govnih.gov

Machine Learning and Artificial Intelligence: The application of machine learning and AI algorithms could accelerate the discovery of new sulfonamide-based compounds with desired properties by screening large virtual libraries and predicting their activities. researchgate.net

Expanding Applications in Emerging Fields of Chemistry

Beyond its potential in medicinal chemistry, the unique structural features of this compound could be leveraged in other areas of chemistry.

Unexplored applications could include:

Functional Materials: The ability of the phenolic hydroxyl group and the sulfonamide moiety to participate in hydrogen bonding suggests that this compound could be a building block for self-assembling materials, such as organogels or liquid crystals.

Polymer Chemistry: this compound could be investigated as a monomer or a functional additive in the development of novel polymers with specific properties.